molecular formula C8H10O4 B12598705 3-Ethylhexa-2,4-dienedioic acid CAS No. 648883-64-1

3-Ethylhexa-2,4-dienedioic acid

Cat. No.: B12598705
CAS No.: 648883-64-1
M. Wt: 170.16 g/mol
InChI Key: HGPINVBEQXQJRL-UHFFFAOYSA-N
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Description

3-Ethylhexa-2,4-dienedioic acid is an organic compound with the molecular formula C8H10O4 It is a dienedioic acid, meaning it contains two double bonds and two carboxylic acid groups

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Ethylhexa-2,4-dienedioic acid can be synthesized through various methods. One common approach involves the Heck-decarboxylate coupling reaction. This method utilizes dienedioic acid as a building block, which undergoes a Heck-decarboxylate coupling procedure to form the desired compound . The reaction conditions typically involve the use of palladium catalysts and specific ligands to promote the coupling process.

Industrial Production Methods

Industrial production of this compound may involve large-scale Heck-decarboxylate coupling reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration.

Chemical Reactions Analysis

Types of Reactions

3-Ethylhexa-2,4-dienedioic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the double bonds into single bonds, altering the compound’s structure.

    Substitution: The carboxylic acid groups can undergo substitution reactions, leading to the formation of esters, amides, and other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alcohols, amines, and acyl chlorides are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alkanes or alcohols.

Scientific Research Applications

3-Ethylhexa-2,4-dienedioic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Ethylhexa-2,4-dienedioic acid involves its interaction with specific molecular targets. The compound’s double bonds and carboxylic acid groups allow it to participate in various chemical reactions, influencing biological pathways and processes. For example, its derivatives may inhibit certain enzymes or interact with cellular receptors, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Ethylhexa-2,4-dienedioic acid is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. This structural difference can lead to distinct properties and applications compared to similar compounds.

Properties

CAS No.

648883-64-1

Molecular Formula

C8H10O4

Molecular Weight

170.16 g/mol

IUPAC Name

3-ethylhexa-2,4-dienedioic acid

InChI

InChI=1S/C8H10O4/c1-2-6(5-8(11)12)3-4-7(9)10/h3-5H,2H2,1H3,(H,9,10)(H,11,12)

InChI Key

HGPINVBEQXQJRL-UHFFFAOYSA-N

Canonical SMILES

CCC(=CC(=O)O)C=CC(=O)O

Origin of Product

United States

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